1-(2-Chloropyridine-3-carbonyl)-4-piperidinone
Overview
Description
1-(2-Chloropyridine-3-carbonyl)-4-piperidinone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a carbonyl group at the 2 and 3 positions, respectively, and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with piperidinone. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an anhydrous solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidinone ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include lactams and other oxidized derivatives.
Scientific Research Applications
1-(2-Chloropyridine-3-carbonyl)-4-piperidinone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. The exact pathways involved would depend on the specific biological target being studied.
Comparison with Similar Compounds
- 2-Chloropyridine-3-carbonyl chloride
- 2-Chloropyridine-3-carboxylic acid
- 2-Chloro-3-pyridinecarbonitrile
Comparison: 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone is unique due to the presence of both a piperidinone ring and a chloropyridine moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. For instance, 2-chloropyridine-3-carbonyl chloride is primarily used as an acylating agent, while this compound can be used in more diverse synthetic applications due to its additional functional groups .
Properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMSBFUPRAWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679460 | |
Record name | 1-(2-Chloropyridine-3-carbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-97-5 | |
Record name | 1-(2-Chloropyridine-3-carbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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